molecular formula C9H15NO2 B13457537 3-(2-Methoxyethyl)-1-azaspiro[3.3]heptan-2-one

3-(2-Methoxyethyl)-1-azaspiro[3.3]heptan-2-one

Cat. No.: B13457537
M. Wt: 169.22 g/mol
InChI Key: LVRNLGFHZUUELA-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl)-1-azaspiro[33]heptan-2-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a seven-membered ring and a nitrogen-containing three-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethyl)-1-azaspiro[3.3]heptan-2-one typically involves the reaction of a suitable azaspiro compound with 2-methoxyethylamine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the spirocyclic structure. The reaction mixture is usually heated to a temperature range of 80-100°C to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethyl)-1-azaspiro[3.3]heptan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions where the methoxyethyl group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran at low temperatures.

    Substitution: Halides, amines; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate and are conducted at moderate temperatures.

Major Products Formed

    Oxidation: Oxo derivatives of this compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different nucleophiles replacing the methoxyethyl group.

Scientific Research Applications

3-(2-Methoxyethyl)-1-azaspiro[3.3]heptan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethyl)-1-azaspiro[3.3]heptan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Spiro[3.3]heptan-2-one: A structurally related compound with similar spirocyclic features but lacking the methoxyethyl group.

    3-Methoxyspiro[3.3]heptan-1-one: Another related compound with a methoxy group at a different position on the spirocyclic structure.

Uniqueness

3-(2-Methoxyethyl)-1-azaspiro[3.3]heptan-2-one is unique due to the presence of the methoxyethyl group, which imparts distinct chemical and biological properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

3-(2-methoxyethyl)-1-azaspiro[3.3]heptan-2-one

InChI

InChI=1S/C9H15NO2/c1-12-6-3-7-8(11)10-9(7)4-2-5-9/h7H,2-6H2,1H3,(H,10,11)

InChI Key

LVRNLGFHZUUELA-UHFFFAOYSA-N

Canonical SMILES

COCCC1C(=O)NC12CCC2

Origin of Product

United States

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